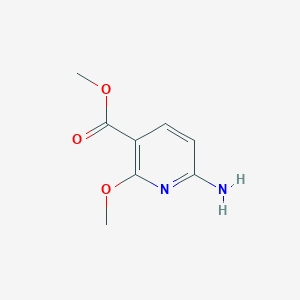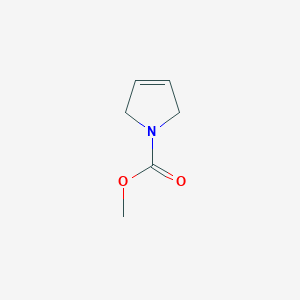![molecular formula C21H16N2O5 B185362 N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide CAS No. 6103-21-5](/img/structure/B185362.png)
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide, also known as Furosemide, is a potent diuretic drug that is widely used to treat hypertension and edema. Furosemide has been the subject of extensive scientific research due to its efficacy in treating a range of conditions.
Applications De Recherche Scientifique
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been extensively studied for its therapeutic effects in treating hypertension, edema, and congestive heart failure. It has also been shown to have anti-inflammatory and antitumor properties. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is commonly used in clinical research studies to investigate its efficacy in treating various conditions.
Mécanisme D'action
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide works by inhibiting the sodium-potassium-chloride transporter in the loop of Henle in the kidneys, which leads to increased excretion of sodium, chloride, and water. This results in a decrease in blood volume and a reduction in blood pressure. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Effets Biochimiques Et Physiologiques
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has several biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, which leads to a decrease in blood volume and blood pressure. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide also increases the excretion of potassium, which can lead to hypokalemia. In addition, N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is widely used in laboratory experiments due to its well-established mechanism of action and efficacy in treating hypertension and edema. However, N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has limitations in laboratory experiments due to its potential for causing hypokalemia and other electrolyte imbalances.
Orientations Futures
There are several future directions for research on N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide. One area of interest is investigating the potential for N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide to treat other conditions, such as acute kidney injury and chronic kidney disease. Another area of interest is exploring the use of N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide's anti-inflammatory and antitumor properties.
Conclusion:
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is a potent diuretic drug that has been extensively studied for its therapeutic effects in treating hypertension, edema, and congestive heart failure. It has also been shown to have anti-inflammatory and antitumor properties. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is commonly used in clinical research studies to investigate its efficacy in treating various conditions. While N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has limitations in laboratory experiments, there are several future directions for research on this important drug.
Méthodes De Synthèse
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is synthesized by reacting 3-methoxybenzoic acid with ethyl 4-aminobenzoate in the presence of thionyl chloride. The resulting compound is then reacted with 2-furoyl chloride to produce N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide.
Propriétés
Numéro CAS |
6103-21-5 |
|---|---|
Nom du produit |
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
Formule moléculaire |
C21H16N2O5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-26-18-12-14(8-9-15(18)23-20(24)17-7-4-10-27-17)22-21(25)19-11-13-5-2-3-6-16(13)28-19/h2-12H,1H3,(H,22,25)(H,23,24) |
Clé InChI |
PDMRBSNNLYFDHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)


![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)









